molecular formula C14H23N3O2S B2371885 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide CAS No. 2034589-43-8

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide

Cat. No.: B2371885
CAS No.: 2034589-43-8
M. Wt: 297.42
InChI Key: CVYNEUCMFRUORY-UHFFFAOYSA-N
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Description

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale hydrogenation and cycloaddition reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyridine core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of tetrahydropyrazolo derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohexanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h10,13,16H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYNEUCMFRUORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCC2=C3CCCCN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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